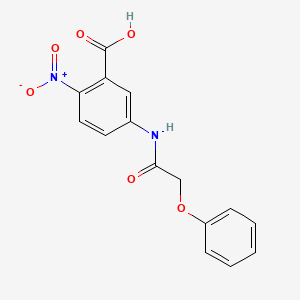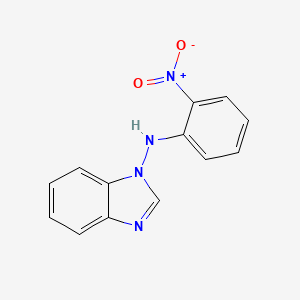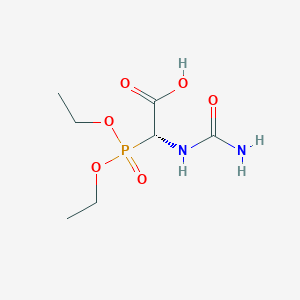
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium is a complex organic compound with a unique structure that includes a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium typically involves multi-step organic reactions. One common method includes the reaction of 1-methylpyridinium with 1,3-diphenylpropan-2-one under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require catalysts to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of advanced materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridine: Similar structure but lacks the pyridinium ion.
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)quinoline: Contains a quinoline ring instead of a pyridine ring.
Uniqueness
1-Methyl-4-(1-oxo-1,3-diphenylpropan-2-yl)pyridin-1-ium is unique due to its pyridinium ion, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and biological applications where other similar compounds may not be as effective.
Properties
CAS No. |
184154-38-9 |
|---|---|
Molecular Formula |
C21H20NO+ |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-(1-methylpyridin-1-ium-4-yl)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C21H20NO/c1-22-14-12-18(13-15-22)20(16-17-8-4-2-5-9-17)21(23)19-10-6-3-7-11-19/h2-15,20H,16H2,1H3/q+1 |
InChI Key |
QUUWFGRWOIDGAC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9H-Pyrido[3,4-b]indole, 3,6-dibromo-1-methyl-](/img/structure/B12561826.png)
![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)

![3-[(4-Bromoanilino)methylidene]-5-hydroxy-4-oxocyclohexa-1,5-diene-1-carbaldehyde](/img/structure/B12561859.png)


![4-Chlorobenzo[c][2,7]naphthyridin-5(6H)-one](/img/structure/B12561872.png)
![(1R,8R,9R,10S,15R)-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[6.6.2.01,10.02,7]hexadeca-2,4,6-triene-3,4,9,15-tetrol](/img/structure/B12561876.png)
![Anthracene, 9-[4-(1-naphthalenyl)butyl]-](/img/structure/B12561877.png)
![1-Oxa-7-azaspiro[4.5]decane,3,6-diphenyl-,(3R,5R,6S)-](/img/structure/B12561883.png)
![6-{[(5-Methyl-2-phenyl-1H-indol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12561890.png)

![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)

